molecular formula C6H5ClN4O B1634188 5-(chloromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one CAS No. 56433-33-1

5-(chloromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one

Cat. No. B1634188
CAS RN: 56433-33-1
M. Wt: 184.58 g/mol
InChI Key: REKKULOPBIULTE-UHFFFAOYSA-N
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Description

5-(chloromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one is a chemical compound with the CAS Number: 56433-33-1 . It has a molecular weight of 184.58 . The IUPAC name for this compound is this compound .


Synthesis Analysis

The synthesis of this compound can be optimized by cyclocondensation of 5-amino-3-H-1,2,4-triazole (aminotriazole) with acetoacetic ester . Various conditions such as reaction in supercritical carbon dioxide in the presence of acetic acid, organic solvents, as well as Lewis acid (ZnCl2, TiO2, and SiO2) or inorganic additives have been studied for this reaction .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C6H5ClN4O/c7-2-4-1-5(12)11-6(10-4)8-3-9-11/h1,3H,2H2,(H,8,9,10) .


Physical And Chemical Properties Analysis

This compound is a powder with a melting point of 222-223 degrees Celsius . It should be stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Synthetic Methods and Chemical Properties

Preparation of Triazolopyrimidines as Potential Antiasthma Agents Triazolopyrimidines, including derivatives of the core structure similar to 5-(chloromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one, have been synthesized and evaluated for their potential as mediator release inhibitors, which could have implications for asthma treatment. These compounds were developed through a series of chemical reactions starting from arylamidines, leading to pyrimidinones, and eventually to triazolopyrimidines after a Dimroth rearrangement, highlighting a structured approach to accessing a variety of potentially biologically active molecules (Medwid et al., 1990).

Biological Applications

Antiproliferative Activity of Platinum(IV) Complexes Research involving 1,2,4-triazolo[1,5-a]pyrimidine derivatives, including those structurally related to this compound, has demonstrated the development of platinum(IV) complexes with promising antiproliferative activity in vitro against various cancer cell lines. This suggests the potential use of these complexes as cancer therapeutics, offering a novel approach to targeting tumor cells (Łakomska et al., 2008).

Antiparasitic Activity against Trypanosoma cruzi Novel complexes based on 5-methyl-1,2,4-triazolo[1,5-a]pyrimidin-7(4H)-one have shown significant in vitro and in vivo antiparasitic activity against Trypanosoma cruzi, the causative agent of Chagas disease. These findings reveal the potential of such complexes as a basis for developing new treatments for this neglected tropical disease, showcasing the chemical's versatility beyond its core structural applications (Caballero et al., 2011).

Safety and Hazards

The safety information for this compound includes the following hazard statements: H302, H315, H318, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 .

Future Directions

The future directions for the study of this compound could involve further exploration of its anti-epileptic activities , as well as its potential use in the synthesis of other compounds .

properties

IUPAC Name

5-(chloromethyl)-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN4O/c7-2-4-1-5(12)11-6(10-4)8-3-9-11/h1,3H,2H2,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REKKULOPBIULTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C2N=CNN2C1=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701197352
Record name 5-(Chloromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701197352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

56433-33-1
Record name 5-(Chloromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(1H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56433-33-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(Chloromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701197352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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